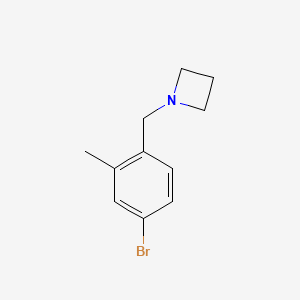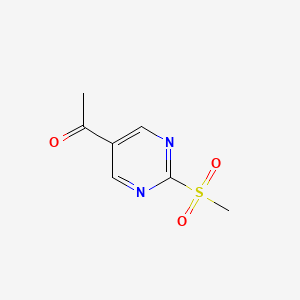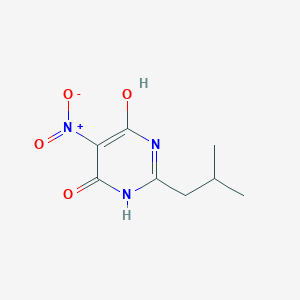
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains bromine, sulfur, and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methylthio and trifluoromethyl groups. One common method includes the reaction of 2-amino-5-bromopyrimidine with trifluoromethylthiolating agents under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified trifluoromethyl derivatives.
Scientific Research Applications
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the methylthio group can modulate its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyrimidine
- 2-(Methylthio)-4-(trifluoromethyl)pyrimidine
- 5-Bromo-4-(trifluoromethyl)pyrimidine
Uniqueness: 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, methylthio, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H4BrF3N2S |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-2-methylsulfanyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2S/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI Key |
ICWPAROTOVCJFG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



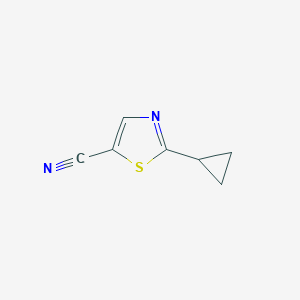
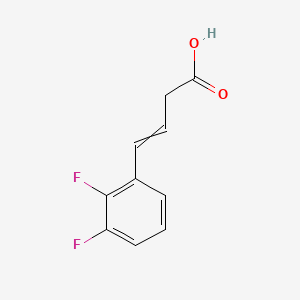

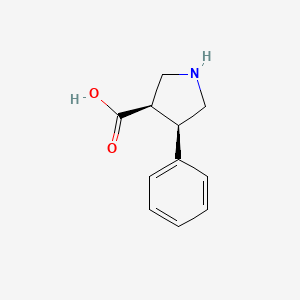
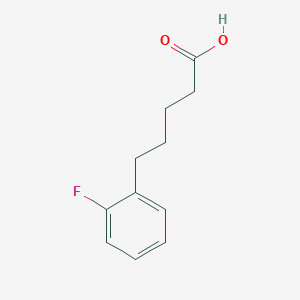
![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)
